Fmoc-D-Cys(Mmt)-OH

描述

The exact mass of the compound D-Fmoc-Cys(MMt)-OH is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO5S/c1-43-29-22-20-28(21-23-29)38(26-12-4-2-5-13-26,27-14-6-3-7-15-27)45-25-35(36(40)41)39-37(42)44-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBUWFUSGOYXQX-PGUFJCEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Cys(Mmt)-OH: Properties, Structure, and Strategic Applications in Peptide Synthesis

This guide provides a comprehensive technical overview of N-α-(9-Fluorenylmethoxycarbonyl)-S-(4-methoxytrityl)-D-cysteine, commonly abbreviated as Fmoc-D-Cys(Mmt)-OH. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural attributes, and strategic implementation of this critical reagent in modern peptide synthesis. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and field-proven insights.

Introduction: The Strategic Importance of Orthogonal Protection in Peptide Chemistry

In the intricate field of solid-phase peptide synthesis (SPPS), the success of constructing complex peptide sequences hinges on a robust and versatile protecting group strategy.[1][2] The thiol group of cysteine residues presents a particular challenge due to its high nucleophilicity, which can lead to undesirable side reactions if left unprotected.[3] this compound emerges as a sophisticated solution, offering a strategic advantage through its orthogonally protected design.[4][5] The N-α-amino group is protected by the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, a cornerstone of modern SPPS.[1] The thiol side chain is shielded by the highly acid-sensitive Mmt (4-methoxytrityl) group.[4][6] This orthogonal protection scheme allows for the selective deprotection of either group without affecting the other, providing chemists with precise control over peptide modification, such as the formation of specific disulfide bridges or side-chain conjugations.[7][8]

Core Chemical Properties and Structure

This compound is a white to off-white powder with physicochemical properties that are critical to its application in peptide synthesis.[9][10][11]

Chemical Structure

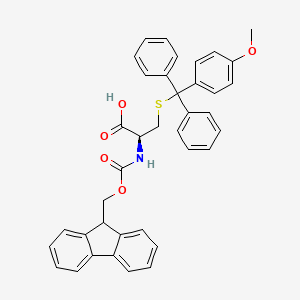

The molecular structure of this compound is characterized by the D-cysteine backbone, with the α-amino group protected by the bulky Fmoc group and the thiol group protected by the even more sterically demanding Mmt group.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1198791-73-9 | [9][12] |

| Molecular Formula | C₃₈H₃₃NO₅S | [12][13] |

| Molecular Weight | 615.74 g/mol | [12] |

| Appearance | White to off-white powder | [9][10][11] |

| Melting Point | 126.8-127.9 °C | [9] |

| Solubility | Sparingly soluble in DMSO and Ethanol | [10][14] |

| Storage | 2-8 °C, in a dark, inert atmosphere | [10][14][15] |

| Purity (HPLC) | ≥98.0% | [9] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis.[4][11] Its unique protecting group combination allows for sophisticated peptide design and synthesis.

The Orthogonal Protection Strategy

The core strength of this compound lies in the orthogonality of its protecting groups. The Fmoc group is cleaved under basic conditions (typically 20% piperidine in DMF), while the Mmt group is labile to very mild acidic conditions.[4][7] This allows for the selective deprotection of the cysteine thiol group while the peptide is still attached to the solid support and other acid-labile protecting groups (like Boc or tBu) remain intact.[6][7]

Caption: Orthogonal deprotection strategy in SPPS.

Experimental Protocols

The coupling of this compound to a resin-bound peptide with a free N-terminal amine follows standard Fmoc-SPPS protocols.

Step-by-Step Protocol:

-

Resin Swelling: Swell the resin (e.g., Wang or Rink Amide resin) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) for at least 30 minutes.[16]

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain.[16]

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF. Add a base like N,N-diisopropylethylamine (DIEA) to activate the carboxylic acid.

-

Coupling Reaction: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Washing: Wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.

-

Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion.

The selective removal of the Mmt group is a critical step for on-resin side-chain modifications.

Step-by-Step Protocol:

-

Resin Preparation: After the desired peptide sequence is assembled, ensure the N-terminus is protected (either with Fmoc or another protecting group if further elongation is not required). Wash the resin with DCM.

-

Deprotection Cocktail: Prepare a fresh solution of 1-2% trifluoroacetic acid (TFA) in DCM. It is highly recommended to include a scavenger such as 2-5% triisopropylsilane (TIS) to quench the liberated Mmt cation and prevent side reactions.[4][17][18]

-

Deprotection Reaction: Treat the resin with the deprotection cocktail. The reaction is typically performed for short periods (e.g., 5-10 minutes) and repeated multiple times (e.g., 3-5 times) to ensure complete removal of the Mmt group while minimizing the premature cleavage of other acid-labile groups.[18][19]

-

Monitoring: After each treatment, a small sample of resin beads can be tested. A persistent yellow-orange color upon addition of a drop of TFA indicates the presence of the Mmt cation and thus incomplete deprotection.[19]

-

Washing and Neutralization: Once the deprotection is complete, thoroughly wash the resin with DCM, followed by a neutralization step with a solution of 1-5% DIEA in DMF to quench any residual acid.[17][19] Finally, wash the resin with DMF.

-

Subsequent Reactions: The resin-bound peptide with the now free cysteine thiol is ready for subsequent on-resin modifications, such as disulfide bond formation or conjugation.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating. The inclusion of qualitative tests like the Kaiser test at the end of a coupling step provides immediate feedback on the reaction's success. Similarly, the colorimetric monitoring of Mmt deprotection allows for real-time assessment of the reaction's progress, ensuring that the subsequent steps are performed on a fully deprotected substrate. The use of scavengers like TIS is a critical component that enhances the trustworthiness of the Mmt deprotection protocol by preventing deleterious side reactions.

Conclusion

This compound is an invaluable tool in the arsenal of the modern peptide chemist. Its well-defined chemical properties and, most importantly, the orthogonality of its protecting groups, provide the flexibility and control required for the synthesis of complex and modified peptides. A thorough understanding of the principles behind its use, particularly the conditions for selective Mmt deprotection, is paramount for leveraging its full potential in research and drug development.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. peptide.com [peptide.com]

- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound-吉尔生化(上海)有限公司 [m.glshchem.com]

- 10. 177582-21-7 CAS MSDS (FMOC-CYS(MMT)-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. FMOC-CYS(MMT)-OH | 177582-21-7 [chemicalbook.com]

- 12. advancedchemtech.com [advancedchemtech.com]

- 13. Fmoc-Cys(Mmt)-OH | 177582-21-7 | BroadPharm [broadpharm.com]

- 14. FMOC-CYS(MMT)-OH CAS#: 177582-21-7 [m.chemicalbook.com]

- 15. 177582-21-7|Fmoc-Cys(MMt)-OH|BLD Pharm [bldpharm.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. benchchem.com [benchchem.com]

- 18. biotage.com [biotage.com]

- 19. peptide.com [peptide.com]

Introduction: The Strategic Importance of Fmoc-D-Cys(Mmt)-OH in Peptide Synthesis

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-Cys(Mmt)-OH

In the landscape of modern drug development and biochemical research, the chemical synthesis of complex peptides is a foundational technology. The precise assembly of amino acids into a defined sequence allows for the creation of therapeutics, research tools, and novel biomaterials. Within the arsenal of techniques available, Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the predominant methodology.[1]

The trifunctional nature of the amino acid cysteine, with its highly nucleophilic thiol side chain, presents a unique challenge.[2] Unprotected thiols can lead to a host of undesirable side reactions, including incorrect disulfide bond formation and alkylation, thereby compromising the yield and purity of the target peptide.[2][3] Effective and strategic protection of the cysteine thiol group is therefore paramount.[3]

This guide focuses on this compound, a cornerstone building block for advanced peptide synthesis. The incorporation of a D-amino acid enhances peptide stability against enzymatic degradation, a critical attribute for therapeutic candidates.[1] The molecule's utility is defined by its two key protecting groups:

-

The N-α-Fmoc Group: A base-labile protecting group that shields the alpha-amino function during the coupling of the subsequent amino acid. It is reliably removed under mild basic conditions, typically with a solution of piperidine in DMF, without affecting other protecting groups.[1]

-

The S-Mmt Group: The 4-methoxytrityl (Mmt) group provides robust protection for the cysteine thiol. Its defining feature is its extreme acid lability, significantly greater than that of the more common trityl (Trt) group.[4] This allows for its selective, "orthogonal" removal on the solid support using very dilute acid (e.g., 0.5-2% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)) while other acid-labile groups (like Boc on lysine or tBu on aspartic acid) remain intact.[4][5][6] This orthogonality is the key that unlocks sophisticated synthetic strategies, such as the on-resin, regioselective formation of disulfide bonds.[5][7][8]

This document serves as a technical guide for researchers and drug development professionals, providing a detailed examination of the synthesis, purification, and quality control of this compound.

Chemical Synthesis: A Two-Stage Pathway

The synthesis of this compound is logically approached in two sequential protection steps: first, the selective protection of the reactive thiol group, followed by the protection of the alpha-amino group.

Diagram of Synthesis Workflow

Caption: Overall workflow for the two-part synthesis of this compound.

Part 1: S-Thiol Protection with 4-Monomethoxytrityl Chloride

The first critical step is the selective alkylation of the thiol group of D-cysteine. The Mmt group is introduced using 4-monomethoxytrityl chloride (Mmt-Cl).[9][10][11] The methoxy substituent on one of the phenyl rings increases the stability of the trityl cation that is formed upon cleavage, rendering the Mmt group more acid-labile than its unsubstituted trityl (Trt) counterpart.[2]

Causality Behind Experimental Choices:

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves the starting materials, including the zwitterionic D-cysteine.

-

Reagents: Mmt-Cl is the electrophile that reacts with the nucleophilic thiol. A base (e.g., Diisopropylethylamine, DIPEA) is typically added to deprotonate the thiol, increasing its nucleophilicity for the reaction.

-

Reaction Control: The reaction is run under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the free thiol.

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add D-cysteine hydrochloride (1.0 eq) and anhydrous DMF.

-

Reaction: Stir the suspension and add 4-monomethoxytrityl chloride (1.1 eq).

-

Base Addition: Slowly add a suitable base, such as DIPEA (2.2 eq), to the mixture. Stir the reaction at room temperature for 24 hours.

-

Work-up: Quench the reaction by adding an aqueous solution of sodium acetate (e.g., 10% w/v). A white precipitate of the product will form.

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water.

-

Purification: The crude product can be further purified by stirring in a warm solvent like acetone to remove unreacted Mmt-Cl and other impurities, followed by filtration. Dry the final product under vacuum.

Part 2: N-α-Fmoc Protection

With the thiol group securely protected, the alpha-amino group is reacted with an Fmoc-donating reagent to yield the final product. A common and efficient reagent for this transformation is N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[4]

Causality Behind Experimental Choices:

-

Reagent: Fmoc-OSu is highly reactive towards primary amines and the succinimide byproduct is water-soluble, simplifying the purification process.

-

Solvent System: A mixture of an organic solvent (like acetone or dioxane) and water is used. The organic solvent dissolves the S-Mmt-D-cysteine and Fmoc-OSu, while the aqueous phase, buffered with a mild base like sodium bicarbonate, maintains a pH that keeps the alpha-amino group deprotonated and nucleophilic while minimizing side reactions.

-

Dissolution: Dissolve S-(4-methoxytrityl)-D-cysteine (1.0 eq) in a mixture of acetone and water.

-

Base Addition: Add sodium bicarbonate (approx. 2.0 eq) to the solution to maintain a basic pH.

-

Fmocylation: Add a solution of Fmoc-OSu (1.05 eq) in acetone dropwise to the reaction mixture while stirring vigorously.

-

Reaction: Allow the reaction to proceed at room temperature for several hours until completion (monitoring by TLC or HPLC is recommended).

-

Acidification: Once the reaction is complete, carefully acidify the mixture to a pH of ~2-3 with a dilute acid (e.g., 1 M HCl). This step protonates the carboxylic acid, causing the product to precipitate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and brine to remove water-soluble byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification and Quality Control: A Self-Validating System

Achieving high purity (typically ≥98.0% by HPLC) is non-negotiable for Fmoc-amino acids intended for SPPS, as impurities can be incorporated into the growing peptide chain, leading to deletion sequences or other modifications that are difficult to remove from the final peptide product.[12][13]

Purification Strategy

The primary method for purifying the crude product is recrystallization.

-

Solvent Selection: A common solvent system for recrystallizing Fmoc-amino acids is a mixture of a good solvent (e.g., toluene, ethyl acetate) and a poor solvent (e.g., heptane, hexane).[14]

-

Procedure: Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., toluene at 50°C).[14]

-

Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization. If needed, slowly add the "poor" solvent to promote precipitation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry thoroughly under vacuum at a moderate temperature (e.g., 50°C).[14]

Diagram of Purification & QC Workflow

Caption: A self-validating workflow for purification and quality control.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile, both containing 0.1% TFA.[15][16] The product should appear as a single major peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the chemical structure. Key diagnostic signals include the aromatic protons of the Fmoc and Mmt groups, the methoxy protons of the Mmt group, and the characteristic protons of the cysteine backbone.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound, matching the calculated mass.

| Parameter | Expected Value | Rationale |

| Appearance | White to off-white powder | Standard appearance for pure, solid organic compounds.[13] |

| Purity (HPLC) | ≥ 98.0% | Ensures suitability for high-fidelity solid-phase peptide synthesis.[13] |

| Molecular Formula | C₃₈H₃₃NO₅S | Based on the chemical structure.[17][18] |

| Molecular Weight | 615.7 g/mol | Calculated from the molecular formula.[17] |

| ¹H NMR | Shows characteristic peaks for Fmoc, Mmt (including a singlet ~3.7 ppm for -OCH₃), and cysteine backbone protons. | Confirms the presence and connectivity of all structural components.[19] |

| Mass Spec (ESI-MS) | [M+H]⁺ ≈ 616.7 m/z | Confirms the correct mass of the protonated molecule. |

| Storage | -20°C, desiccated | Protects the compound from degradation over time.[18] |

Conclusion and Best Practices

The synthesis and purification of this compound is a well-defined process that yields a crucial reagent for advanced peptide science. The strategic value of this building block lies in the unique acid lability of the Mmt group, which enables orthogonal deprotection schemes for the synthesis of complex, disulfide-bridged peptides.[5][8][20] Adherence to rigorous purification protocols and comprehensive analytical validation is essential to ensure the high purity required for successful and reproducible solid-phase peptide synthesis. By understanding the chemical principles behind each step, researchers can confidently produce and utilize this versatile compound to advance their scientific objectives.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 4. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 8. bachem.com [bachem.com]

- 9. 4-Monomethoxytrityl chloride [myskinrecipes.com]

- 10. 4-Monomethoxytrityl chloride – Biotuva Life Sciences [biotuva.com]

- 11. 4-甲氧基三苯甲基氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. nbinno.com [nbinno.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. ajpamc.com [ajpamc.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. advancedchemtech.com [advancedchemtech.com]

- 18. Fmoc-Cys(Mmt)-OH | 177582-21-7 | BroadPharm [broadpharm.com]

- 19. FMOC-CYS(MMT)-OH(177582-21-7) 1H NMR [m.chemicalbook.com]

- 20. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Fmoc-D-Cys(Mmt)-OH: A Key Building Block in Modern Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of therapeutic peptide and protein development, the strategic incorporation of D-amino acids and the precise formation of disulfide bonds are pivotal for enhancing biological activity, stability, and structural integrity. Fmoc-D-Cys(Mmt)-OH, a protected derivative of D-cysteine, has emerged as an indispensable tool for chemists and drug developers. This guide provides an in-depth exploration of its chemical properties, strategic applications, and field-proven protocols, offering a senior application scientist's perspective on leveraging this reagent to its full potential in complex peptide synthesis.

Core Attributes of this compound

A foundational understanding of the key physicochemical properties of this compound is essential for its effective application.

| Property | Value | Source(s) |

| CAS Number | 1198791-73-9 | [1][2] |

| Molecular Formula | C₃₈H₃₃NO₅S | [1][2] |

| Molecular Weight | 615.7 g/mol | [1][2] |

| Appearance | White to off-white powder | [2] |

| Purity (HPLC) | Typically ≥98% | [3] |

The structure of this compound is defined by three key moieties: the D-cysteine core, the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine, and the monomethoxytrityl (Mmt) protecting group on the thiol side chain. It is the Mmt group that imparts the unique utility to this molecule.

The Strategic Advantage of the Mmt Protecting Group

The thiol group of cysteine is highly nucleophilic and prone to oxidation, necessitating robust protection during peptide synthesis. The choice of the thiol protecting group is a critical strategic decision that dictates the possibilities for subsequent chemical manipulations. The Mmt group, a derivative of the trityl (Trt) group, offers a distinct advantage due to its heightened acid lability.

This enhanced sensitivity to acid allows for the selective deprotection of the cysteine thiol under exceptionally mild acidic conditions, typically 0.5-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][4] This is a cornerstone of an "orthogonal" protection strategy, where one protecting group can be removed without affecting others. The Mmt group can be cleaved while more robust acid-labile groups, such as tert-butyl (tBu) on aspartic acid or glutamic acid, and even the more stable S-trityl (Trt) group on another cysteine, remain intact.[5][6] This capability is paramount for:

-

Regioselective Disulfide Bond Formation: In peptides with multiple cysteine residues, different protecting groups allow for controlled, stepwise formation of specific disulfide bridges.

-

On-Resin Side Chain Modification: The deprotected thiol can be selectively modified while the peptide is still attached to the solid support, enabling site-specific conjugation of payloads, fluorophores, or other chemical reporters.

-

Synthesis of Peptides with Free Thiols: For applications requiring a free cysteine thiol in the final product, the Mmt group provides a reliable method for its unmasking.

The deprotection of the Mmt group releases the Mmt cation, which can be monitored spectrophotometrically around 460 nm, providing a real-time indication of the reaction's progress.[2]

Experimental Protocols: From Theory to Practice

The following protocols are presented as a guide and may require optimization based on the specific peptide sequence and solid support used.

Protocol 1: Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of this compound into a growing peptide chain on a solid support.

Methodology:

-

Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group from the preceding amino acid. Wash thoroughly with DMF.

-

Activation and Coupling:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

-

Add a suitable activator, such as HBTU/HCTU (equivalents matching the amino acid) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the activator).

-

Allow the activation to proceed for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

Diagram of the SPPS Coupling Workflow:

Caption: Workflow for coupling this compound in SPPS.

Protocol 2: Selective On-Resin Deprotection of the Mmt Group

This protocol details the selective removal of the Mmt group to expose the thiol side chain.

Methodology:

-

Resin Preparation: Swell the peptide-resin containing the Cys(Mmt) residue in peptide-grade DCM for 20-30 minutes.

-

Deprotection Cocktail Preparation: Prepare a fresh solution of 1-2% TFA in DCM. To prevent re-attachment of the Mmt cation or side reactions, include a scavenger such as 2-5% triisopropylsilane (TIS).[2][7]

-

Mmt Cleavage:

-

Drain the DCM from the resin.

-

Add the deprotection cocktail to the resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture. The solution will typically turn yellow, indicating the release of the Mmt cation.[7]

-

React for 5-10 minutes.

-

Drain the deprotection solution.

-

-

Iterative Treatment: Repeat the cleavage step (Step 3) 5 to 10 times with fresh deprotection solution until the drained solution is colorless, ensuring complete removal of the Mmt group.[8]

-

Washing:

-

Wash the resin thoroughly with DCM.

-

Neutralize the resin by washing with a solution of 10% DIPEA in DMF.

-

Wash again with DMF followed by DCM.

-

-

Immediate Use: The resin with the now-free thiol is ready for subsequent reactions, such as disulfide bond formation or conjugation.

Diagram of the Mmt Deprotection and Subsequent Oxidation Workflow:

Caption: On-resin Mmt deprotection and disulfide bond formation.

Conclusion

This compound is more than just a protected amino acid; it is a strategic enabler for the synthesis of complex and therapeutically relevant peptides. Its defining feature—the acid-labile Mmt group—provides chemists with the orthogonal control necessary for sophisticated molecular engineering, from creating constrained cyclic peptides to developing precisely targeted antibody-drug conjugates. A thorough understanding of its properties and the causality behind its reaction protocols empowers researchers to overcome synthetic challenges and accelerate the development of next-generation peptide-based therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. biotage.com [biotage.com]

An In-depth Technical Guide to the Mmt Protecting Group for Cysteine

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the strategic selection of protecting groups is a cornerstone of success. The unique reactivity of the cysteine thiol side chain presents a formidable challenge, necessitating robust protection to prevent undesired side reactions like oxidation and alkylation.[1][2] Among the arsenal of available thiol protecting groups, the 4-methoxytrityl (Mmt) group has emerged as a uniquely valuable tool, particularly within the framework of Fmoc-based solid-phase peptide synthesis (SPPS).[3][4] This guide provides a comprehensive technical overview of the Mmt protecting group, grounded in field-proven insights and authoritative data, to empower you in designing robust and efficient synthetic strategies for complex cysteine-containing peptides.

The Core Principle: Why Cysteine Demands Special Attention

The thiol (-SH) group of cysteine is a potent nucleophile, making it highly susceptible to a range of undesirable reactions during the iterative cycles of SPPS.[2] Unprotected thiols can lead to:

-

Oxidation: Spontaneous formation of disulfide bonds, leading to dimerization or oligomerization of the peptide chains.[4]

-

Alkylation: Reaction with carbocations generated during the cleavage of other acid-labile protecting groups or from the resin linker itself.[2][5]

-

Acylation: Unwanted reaction with activated carboxyl groups during coupling steps.

-

Base-Catalyzed Side Reactions: At C-terminal positions, elimination of the protected thiol can occur, leading to dehydroalanine, which can subsequently react with piperidine (used for Fmoc removal) to form 3-(1-piperidinyl)alanine adducts.[5][6]

Effective protection of the cysteine thiol is therefore critical to ensure the homogeneity, purity, and yield of the final peptide product.[6]

The Mmt Group: Structure and Strategic Advantage

The Mmt (4-methoxytrityl) group is a derivative of the more common trityl (Trt) group, distinguished by a methoxy substituent on one of the phenyl rings.[3] This seemingly minor modification has profound implications for its chemical properties and strategic application in peptide synthesis.

Caption: Structure of the Mmt group protecting the cysteine thiol.

The primary advantage of the Mmt group lies in its exquisite acid lability . The electron-donating methoxy group stabilizes the formation of the Mmt carbocation upon acid-mediated cleavage, rendering it significantly more susceptible to acidolysis than the unsubstituted Trt group.[7] This heightened sensitivity allows for its removal under exceptionally mild acidic conditions, a feature that forms the basis of its strategic utility.[3][7]

The Cornerstone of Orthogonality

In the context of protecting group strategy, "orthogonality" refers to the ability to selectively remove one type of protecting group in the presence of others, without affecting them.[2] The Mmt group is a cornerstone of such strategies in Fmoc SPPS because it can be cleaved under conditions that leave most other acid-labile groups intact.[7]

This allows for complex, on-resin manipulations, such as:

-

Regioselective Disulfide Bond Formation: Synthesizing peptides with multiple disulfide bridges by pairing Mmt-protected cysteines with cysteines bearing more robust protecting groups (e.g., Acm, tBu).[2][6]

-

Site-Specific Labeling: Selectively deprotecting a single cysteine residue on the solid support for conjugation with fluorescent probes, tags, or other molecules.[7]

-

Peptide Cyclization: Performing on-resin head-to-tail or side-chain-to-side-chain cyclizations involving a deprotected cysteine thiol.[4]

The Mmt group's deprotection conditions are orthogonal to:

-

Fmoc group: Stable to the basic conditions (e.g., 20% piperidine in DMF) used for N-terminal Fmoc removal.[1]

-

tert-Butyl (tBu) based groups: Stable to the very mild acid used for Mmt cleavage, which is insufficient to remove tBu, OtBu, or Boc groups.[7][8]

-

Acetamidomethyl (Acm) group: Acm is stable to the acidic conditions for Mmt removal and requires specific reagents like iodine or mercury(II) acetate for its cleavage.[2]

-

Trityl (Trt) group: In many cases, the Mmt group can be selectively removed in the presence of the Trt group, although careful optimization is required.[8]

Experimental Protocols & Methodologies

The successful application of the Mmt group hinges on precise and validated protocols. The following sections provide detailed methodologies for the key steps involving Fmoc-Cys(Mmt)-OH.

Incorporation into the Peptide Chain

The Mmt-protected cysteine is introduced during SPPS using the commercially available building block, Fmoc-Cys(Mmt)-OH . The coupling procedure is standard for Fmoc amino acids.

Protocol 1: Coupling of Fmoc-Cys(Mmt)-OH

-

Fmoc Deprotection: Treat the resin-bound peptide with 20-40% piperidine in DMF to remove the N-terminal Fmoc group. Wash thoroughly with DMF.

-

Activation: In a separate vessel, pre-activate Fmoc-Cys(Mmt)-OH (1.5-5 eq.) with a suitable coupling reagent (e.g., HBTU/HOBt, HATU, or DIC/Oxyma) in DMF.

-

Coupling: Add the activated amino acid solution to the resin. Allow the reaction to proceed for 1-2 hours at room temperature.

-

Washing: Wash the resin extensively with DMF, DCM, and repeat as necessary to remove excess reagents and byproducts.

-

Confirmation (Optional): Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.

Selective On-Resin Deprotection of the Mmt Group

This is the critical step where the Mmt group's unique properties are leveraged. The cleavage is achieved with a very dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). The reaction can be visually monitored by the appearance of the intense yellow-orange color of the released Mmt cation.[1]

Protocol 2: On-Resin Mmt Cleavage

-

Safety Precaution: Always handle TFA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Resin Preparation: Swell the Mmt-protected peptide-resin in DCM for 15-30 minutes.[1]

-

Deprotection Cocktail Preparation: Prepare a fresh solution of 1-2% TFA (v/v) in DCM. It is highly recommended to include a scavenger, such as 2-5% triisopropylsilane (TIS), to quench the reactive Mmt carbocation and prevent side reactions.[1]

-

Cleavage Reaction:

-

Drain the DCM from the swollen resin.

-

Add the deprotection cocktail (e.g., 1% TFA, 5% TIS in DCM) to the resin.[1]

-

Gently agitate the mixture. The solution will typically turn a bright yellow color, indicating the release of the Mmt cation.

-

Perform short, repeated treatments (e.g., 5-10 treatments of 2-10 minutes each) rather than a single long incubation.[9] This is more efficient and minimizes potential side reactions.

-

-

Monitoring: After each treatment, filter the solution. Continue the treatments until the yellow color is no longer observed in the filtrate, indicating complete removal of the Mmt group.[1]

-

Washing: Once deprotection is complete, thoroughly wash the resin with DCM, followed by a neutralizing wash (e.g., 1-5% DIEA in DMF), and finally with DMF to prepare for the subsequent on-resin modification (e.g., disulfide bond formation or conjugation).[1][10]

Caption: Workflow for the selective on-resin cleavage of the Mmt group.

Data-Driven Comparison and Considerations

The choice of a protecting group is a multi-faceted decision. While Mmt offers significant advantages, it's crucial to understand its performance relative to other common cysteine protecting groups.

Quantitative Comparison of Acid Lability

The key differentiator for the Mmt group is its high acid lability.

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonality & Key Features |

| 4-Methoxytrityl | Mmt | 1-2% TFA in DCM with 5% TIS [1][2] | Highly Acid Labile. Enables selective on-resin deprotection. Orthogonal to tBu, Acm, and often Trt.[6][7] |

| Trityl | Trt | Standard TFA cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O)[1] | Standard, cost-effective choice. Cleaved during final peptide release.[1] Prone to racemization.[1] |

| tert-Butyl | tBu | Stable to standard TFA cleavage. Requires strong acids like HF.[4] | Highly stable. Useful in combination with other acid-labile groups for complex syntheses.[6] |

| Acetamidomethyl | Acm | I₂ or Hg(OAc)₂. Stable to TFA.[2] | Fully orthogonal to acid-labile groups. Cleavage can be combined with disulfide formation. Use of toxic mercury is a drawback.[2] |

Mitigating Potential Side Reactions

While advantageous, the use of Mmt is not without potential challenges. Awareness and proper technique are key to mitigating them.

-

Racemization: C-terminal cysteine residues are particularly susceptible to base-catalyzed racemization during activation and coupling.[1] The steric bulk of trityl-based groups can influence this. Some studies suggest that Mmt may offer a slight advantage over Trt in reducing racemization, and both are generally superior to less bulky groups in this regard.[11]

-

Premature Cleavage: The high acid lability of Mmt means that care must be taken during the synthesis of long peptides, as repeated N-terminal Fmoc deprotection cycles (which can become slightly acidic over time) could potentially cause minor, premature loss of the Mmt group. This is generally not a significant issue with modern, high-quality reagents and protocols.

-

Carbocation Scavenging: The Mmt cation released during cleavage is reactive and can lead to re-alkylation of the deprotected thiol or modification of other sensitive residues like Tryptophan. The inclusion of a scavenger like TIS is not optional; it is mandatory for a clean and efficient deprotection.[1]

Conclusion: A Strategic Tool for Advanced Peptide Synthesis

The Mmt protecting group is more than just another option for cysteine protection; it is a strategic tool that enables the synthesis of complex molecular architectures that would be difficult or impossible to achieve with less versatile protecting groups.[12] Its key advantage, the ability to be selectively removed on-resin under exceptionally mild acidic conditions, provides the synthetic chemist with a level of control essential for modern peptide science and drug development.[3][7] By understanding the chemical principles behind its function and adhering to validated, precise protocols, researchers can fully exploit the power of the Mmt group to achieve higher purity, improved yields, and greater synthetic flexibility in their pursuit of novel and complex peptide targets.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. biotage.com [biotage.com]

- 10. peptide.com [peptide.com]

- 11. digital.csic.es [digital.csic.es]

- 12. nbinno.com [nbinno.com]

A Senior Application Scientist's Guide to Fmoc-D-Cys(Mmt)-OH in Solid-Phase Peptide Synthesis

Abstract

The strategic incorporation of cysteine residues is paramount in the synthesis of complex peptides, particularly those requiring specific disulfide bridging for conformational stability and biological activity. This guide provides an in-depth technical overview of N-α-Fmoc-S-(4-methoxytrityl)-D-cysteine (Fmoc-D-Cys(Mmt)-OH), a cornerstone building block in modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will explore the physicochemical properties and delve into the strategic advantages conferred by the 4-methoxytrityl (Mmt) protecting group, emphasizing its critical role in orthogonal protection schemes. Detailed, field-proven protocols for its incorporation, selective on-resin deprotection, and subsequent disulfide bond formation are provided, supported by mechanistic insights and troubleshooting considerations to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Cysteine Challenge in Peptide Synthesis

Cysteine's thiol (-SH) side chain is a focal point of both opportunity and challenge in peptide chemistry.[1] Its nucleophilicity makes it a versatile handle for conjugation and a critical participant in forming disulfide bonds that dictate the tertiary structure and function of many peptides and proteins.[2] However, this same reactivity necessitates robust protection during SPPS to prevent undesired side reactions such as alkylation, acylation, or premature oxidation.[1][3] The choice of the thiol protecting group is a critical strategic decision that directly impacts the flexibility and success of the synthesis, especially for complex targets requiring multiple, regioselective disulfide bonds.[4]

An ideal protecting group strategy relies on the principle of orthogonality , where different classes of protecting groups can be removed under specific, non-interfering conditions.[2][5][6] This allows for the sequential and selective unmasking of reactive groups at desired stages of the synthesis.[7] this compound has emerged as a highly valued reagent precisely because the Mmt group offers a distinct orthogonal deprotection pathway within the standard Fmoc/tBu SPPS framework.[2][8]

Physicochemical Profile of this compound

A thorough understanding of the building block's properties is fundamental to its successful application.

| Property | Value |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-S-(4-methoxytrityl)-D-cysteine |

| Synonyms | Fmoc-S-4-methoxytrityl-D-cysteine; Fmoc-D-Cys(4-methoxytrityl)-OH |

| CAS Number | 1198791-73-9[9] |

| Molecular Formula | C₃₈H₃₃NO₅S[9][10] |

| Molecular Weight | 615.7 g/mol [9] |

| Appearance | White to off-white powder |

| N-α Protection | Fmoc (Base-labile) |

| S-thiol Protection | Mmt (Mildly acid-labile) |

The Mmt Protecting Group: A Strategic Advantage

The 4-methoxytrityl (Mmt) group is a trityl derivative whose primary advantage is its heightened acid lability compared to the standard trityl (Trt) group and tert-butyl (tBu)-based side-chain protecting groups.[11][12] This sensitivity allows for its selective removal under very mild acidic conditions, forming the basis of its orthogonality.

Orthogonality in Practice

The core of the Fmoc/tBu SPPS strategy involves:

-

N-α-Fmoc group removal: Repeatedly using a mild base (e.g., 20% piperidine in DMF).[13]

-

Final cleavage and side-chain deprotection: Using a strong acid cocktail (e.g., 95% Trifluoroacetic Acid, TFA).[1]

The Mmt group fits seamlessly into this workflow, as it is stable to the basic conditions used for Fmoc removal but can be cleaved with dilute acid (e.g., 0.5-2% TFA in Dichloromethane, DCM) that leaves tBu, Trt, and other more robust acid-labile groups intact.[11][12][14] This creates a third, independent deprotection dimension.

Caption: Orthogonal deprotection scheme in Fmoc SPPS utilizing the Mmt group.

This orthogonality is the key enabler for advanced peptide modifications while the peptide is still anchored to the solid support, such as on-resin cyclization via disulfide bond formation.[2][4][15]

Experimental Protocols & Methodologies

The following protocols are presented as a robust starting point. Researchers should note that optimization may be necessary depending on the specific peptide sequence and resin used.

Incorporation of this compound

The primary challenge during the coupling of any cysteine derivative is the risk of racemization, which can be exacerbated by base-mediated activation methods (e.g., HBTU/DIPEA).[4]

Protocol: Low-Racemization Coupling

-

Resin Preparation: Swell the peptide-resin in Dichloromethane (DCM) and then in N,N-Dimethylformamide (DMF). Perform N-α-Fmoc deprotection using 20% piperidine in DMF.[16] Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.) and an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure (3 eq.) in DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) and allow the solution to pre-activate for 5-10 minutes at room temperature.[17]

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: After coupling, filter the resin and wash extensively with DMF, DCM, and isopropanol to remove any unreacted reagents and byproducts.[17]

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

Causality Insight: The use of carbodiimide activators like DIC with additives such as HOBt or Oxyma proceeds under more neutral/acidic conditions, which significantly suppresses the epimerization pathway common to cysteine residues.[4] Pre-activation ensures the formation of the active ester before its introduction to the resin-bound amine, optimizing reaction kinetics.

Selective On-Resin Deprotection of the Mmt Group

The selective cleavage of the Mmt group is a delicate operation that hinges on controlled exposure to dilute acid.

Protocol: Mmt Group Cleavage

-

Resin Preparation: Wash the fully assembled, N-α-Fmoc protected peptide-resin thoroughly with DCM to ensure it is free of DMF.

-

Deprotection Cocktail: Prepare a fresh solution of 1-2% TFA in DCM.[4][18] It is highly recommended to include a scavenger, such as 2-5% Triisopropylsilane (TIS), to irreversibly quench the released Mmt cation and prevent potential side reactions or re-attachment.[15][19]

-

Cleavage Reaction: Add the deprotection cocktail to the resin (approx. 10 mL per gram of resin).[20] Gently agitate at room temperature. The reaction progress can often be monitored visually by the appearance of a yellow-orange color from the Mmt cation, although the scavenger will suppress this color.[4]

-

Reaction Time: Perform the cleavage in short, repeated cycles. For example, treat for 2 minutes, filter, and repeat with fresh reagent 4-10 times.[18][19] This minimizes the peptide's contact time with the acid, preserving other acid-labile groups.

-

Neutralization and Washing: After cleavage, immediately filter the resin and wash with DCM. Neutralize residual acid by washing with 10% DIPEA in DMF, followed by extensive washing with DMF and DCM.[20]

Self-Validating System: The efficiency of Mmt removal can be qualitatively checked by taking a few resin beads, washing them, and adding a drop of concentrated TFA; an immediate bright orange color indicates residual Mmt groups.[20] For quantitative assessment, a small sample can be cleaved, and the resulting peptide analyzed by LC-MS to confirm the mass change corresponding to Mmt removal.[19]

| Reagent | Concentration | Purpose |

| Trifluoroacetic Acid (TFA) | 0.5-2% in DCM | Primary cleaving agent for the Mmt group.[11] |

| Triisopropylsilane (TIS) | 2-5% in DCM | Scavenger to trap the liberated Mmt cation.[15] |

| Dichloromethane (DCM) | Solvent | Anhydrous solvent for the cleavage reaction. |

| Diisopropylethylamine (DIPEA) | 10% in DMF | Base wash to neutralize residual acid post-cleavage.[20] |

On-Resin Disulfide Bond Formation

Once two or more cysteine thiol groups are deprotected, they can be oxidized on-resin to form a disulfide bridge.

References

- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 5. biosynth.com [biosynth.com]

- 6. peptide.com [peptide.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. advancedchemtech.com [advancedchemtech.com]

- 10. Fmoc-Cys(Mmt)-OH | 177582-21-7 | BroadPharm [broadpharm.com]

- 11. nbinno.com [nbinno.com]

- 12. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 14. peptide.com [peptide.com]

- 15. peptide.com [peptide.com]

- 16. rsc.org [rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. peptidetherapeutics.org [peptidetherapeutics.org]

- 19. biotage.com [biotage.com]

- 20. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for Fmoc-D-Cys(Mmt)-OH in Solid-Phase Peptide Synthesis

Introduction: The Strategic Advantage of the Mmt Group in Cysteine Chemistry

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the synthesis of cysteine-containing peptides presents unique challenges due to the high reactivity of the cysteine's thiol side chain. Effective protection of this functional group is paramount to prevent unwanted side reactions such as oxidation and alkylation. Among the arsenal of thiol protecting groups, the 4-methoxytrityl (Mmt) group stands out for its exquisite acid lability, offering a critical level of control and selectivity in complex peptide synthesis.[1]

Fmoc-D-Cys(Mmt)-OH is an Fmoc-protected derivative of D-cysteine where the thiol group is shielded by the bulky Mmt group. The D-configuration of the cysteine can be strategically employed to enhance peptide stability against enzymatic degradation.[2] The principal advantage of the Mmt group lies in its orthogonal nature within the standard Fmoc/tBu SPPS strategy.[3][4] It can be selectively cleaved under very mild acidic conditions (e.g., 0.5-2% trifluoroacetic acid (TFA) in dichloromethane (DCM)), leaving the more robust acid-labile side-chain protecting groups (like tBu, Boc, Trt) and the peptide-resin linkage intact.[1][5] This unique feature makes this compound an indispensable tool for the regioselective formation of disulfide bonds, on-resin cyclization, and the site-specific conjugation of molecules to the cysteine thiol.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in SPPS. It details field-proven protocols, explains the underlying chemical principles, and offers insights into process optimization and troubleshooting.

Physicochemical Properties and Handling

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring successful synthesis outcomes.

| Property | Value |

| Molecular Formula | C₃₈H₃₃NO₅S |

| Appearance | White to off-white powder |

| N-alpha Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Thiol Protecting Group | Mmt (4-methoxytrityl) |

| Cleavage of Mmt Group | Highly acid-labile (e.g., 0.5-2% TFA in DCM) |

| Storage | Store at 2-8°C, protected from light and moisture. |

Expert Insight: The Mmt group is significantly more acid-labile than the commonly used trityl (Trt) group.[6][7] This heightened sensitivity necessitates careful handling and the avoidance of any inadvertent exposure to acidic conditions during storage or routine SPPS steps.

Core Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with clear checkpoints and explanations to ensure reproducibility and high-quality results.

Incorporation of this compound into the Peptide Chain

The coupling of this compound follows standard Fmoc SPPS procedures. However, due to the steric bulk of the Mmt group, optimizing coupling conditions is essential to achieve high efficiency.

Experimental Workflow: Coupling Cycle

Caption: Standard coupling cycle for this compound.

Protocol 2.1: Coupling

-

Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU/HATU, 3-5 eq.), and a base (e.g., DIPEA/NMM, 6-10 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

-

Causality: Pre-activation generates the reactive O-acylisourea or active ester, which readily reacts with the free N-terminus on the resin. Using carbodiimide activators like DIC with an additive like Oxyma or HOBt is also a highly effective and racemization-suppressing alternative.[8]

-

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a qualitative ninhydrin test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

Selective On-Resin Deprotection of the Mmt Group

This protocol is the cornerstone of the Mmt strategy, enabling the unmasking of the cysteine thiol while the peptide remains attached to the solid support.

Experimental Workflow: Mmt Cleavage

Caption: On-resin selective cleavage of the Mmt group.

Protocol 2.2: Mmt Group Cleavage

-

Resin Preparation: Swell the Mmt-protected peptide-resin in DCM.

-

Deprotection Cocktail Preparation: Prepare a fresh solution of 1-2% TFA in DCM containing a scavenger. Triisopropylsilane (TIS) or triethylsilane (TES) at 2-5% (v/v) is highly recommended.[9]

-

Causality: The Mmt group is cleaved by acidolysis, generating a stable Mmt cation. The scavenger (TIS or TES) is crucial to irreversibly trap this electrophilic cation, preventing potential side reactions with sensitive residues like tryptophan and driving the cleavage reaction to completion.

-

-

Cleavage Reaction: Treat the resin with the deprotection cocktail. A common procedure is to perform multiple short treatments (e.g., 5-10 treatments of 2-10 minutes each) rather than a single long incubation.[3][9]

-

Monitoring: The release of the Mmt cation imparts a distinct yellow-orange color to the solution.[9] Continue the treatments until the solution remains colorless, indicating complete cleavage. For quantitative monitoring, the absorbance of the filtrate can be measured spectrophotometrically at around 460 nm.

-

Washing: After complete deprotection, wash the resin thoroughly with DCM to remove all traces of acid and scavenger. Follow with DMF washes before proceeding to the next step.

Quantitative Data Summary: Mmt Cleavage Conditions

| Parameter | Recommended Range | Rationale |

| TFA Concentration | 0.5 - 2% in DCM | Balances efficient cleavage with selectivity over other acid-labile groups.[6][9] |

| Scavenger | 2 - 5% TIS or TES | Effectively quenches the Mmt cation to prevent side reactions.[9] |

| Reaction Time | 5-10 short treatments (2-10 min each) | Multiple treatments ensure complete removal and are often more effective than a single long incubation.[3] |

| Monitoring | Visual (disappearance of yellow color) or Spectrophotometric (A₄₆₀ nm) | Provides a real-time, self-validating check for reaction completion. |

On-Resin Disulfide Bond Formation

Following Mmt deprotection, the newly exposed free thiol is ready for on-resin modification, most commonly the formation of an intramolecular disulfide bridge.

Protocol 2.3: Oxidation to Disulfide

-

Resin Preparation: Ensure the resin from Protocol 2.2 is thoroughly washed and swollen in DMF.

-

Oxidation: Treat the peptidyl-resin with an oxidizing agent. Common methods include:

-

Iodine (I₂): A solution of I₂ (5-10 eq.) in DMF. The reaction is typically fast (1-2 hours) and can be monitored by the disappearance of the brown iodine color.

-

Thallium(III) trifluoroacetate (Tl(TFA)₃): A solution of Tl(TFA)₃ (2-3 eq.) in DMF for 1-2 hours. This is a potent oxidizing agent.

-

N-chlorosuccinimide (NCS): Treat the resin with NCS (2 eq.) in DMF for 15-30 minutes.

-

-

Washing: After oxidation, wash the resin extensively with DMF, followed by DCM, and then dry the resin under vacuum.

-

Cleavage and Global Deprotection: Cleave the cyclized peptide from the resin using a standard TFA cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).

Expert Insight: The choice of oxidizing agent can be sequence-dependent. It is crucial to ensure that sensitive residues like methionine and tryptophan are appropriately protected if harsh oxidizing conditions are used. Air oxidation in a basic DMF/water solution is a milder alternative but is generally slower.

Troubleshooting and Best Practices

| Issue | Potential Cause | Recommended Solution |

| Incomplete Mmt Cleavage | Insufficient acid concentration or reaction time; Ineffective scavenging. | Increase the number of TFA treatments or slightly increase TFA concentration (up to 2%). Ensure fresh scavenger is used.[3] |

| Side Reactions during Mmt Cleavage | Absence or insufficient amount of scavenger. | Always use a scavenger like TIS or TES (2-5%) in the cleavage cocktail to trap the Mmt cation.[9] |

| Incomplete Coupling of this compound | Steric hindrance from the Mmt group; Peptide aggregation. | Use extended coupling times (up to 12 hours) or double coupling. Employ stronger activation reagents like HATU or use a carbodiimide/Oxyma combination. |

| Premature Mmt Deprotection | Exposure to acidic conditions during synthesis or storage. | Ensure all reagents and solvents (especially DMF) are free of acidic impurities. Store this compound properly. |

Conclusion

This compound is a powerful and versatile building block in the Fmoc-SPPS toolkit. Its key attribute—the selective, mild acid-lability of the Mmt group—provides chemists with the orthogonal handle necessary for sophisticated peptide engineering. By enabling on-resin modifications such as regioselective disulfide bridging and site-specific conjugations, it opens avenues for the synthesis of complex cyclic peptides, peptidomimetics, and bioconjugates. The successful application of the protocols and principles outlined in this guide will empower researchers to harness the full potential of this valuable reagent, advancing the frontiers of peptide science and therapeutic development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. biotage.com [biotage.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols: A Step-by-Step Guide for Coupling Fmoc-D-Cys(Mmt)-OH

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The incorporation of cysteine residues into peptide sequences is a cornerstone of modern peptide chemistry, enabling the formation of disulfide bridges critical for structural integrity and biological function, as well as providing a site for specific conjugation. The thiol group's high nucleophilicity, however, necessitates a robust protection strategy to prevent undesirable side reactions during synthesis. This guide provides a detailed, field-proven protocol for the coupling of Fmoc-D-Cys(Mmt)-OH, a derivative prized for its orthogonal deprotection capabilities in Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, from resin preparation to the selection of coupling reagents, and provide a step-by-step workflow for both the coupling reaction and the selective on-resin deprotection of the 4-methoxytrityl (Mmt) group.

Introduction: The Strategic Importance of the Mmt Protecting Group

In the landscape of Fmoc-based SPPS, orthogonality is a guiding principle.[1] The strategic selection of protecting groups that can be removed under distinct conditions without affecting others is paramount for the synthesis of complex peptides, including those with multiple disulfide bonds, branched structures, or site-specific modifications.[2]

The 4-methoxytrityl (Mmt) group, a member of the trityl family, serves as a highly acid-labile protecting group for the sulfhydryl side chain of cysteine.[3][4] Its heightened acid sensitivity, when compared to the more common trityl (Trt) group, allows for its selective removal under exceptionally mild acidic conditions.[3][5] This is typically achieved using a low concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), a condition that leaves the Nα-Fmoc group, other acid-labile side-chain protecting groups (e.g., Boc, tBu), and the peptide-resin linkage intact.[6][7][8] This unique feature makes this compound an invaluable building block for sophisticated peptide synthesis strategies.[3]

Experimental Workflow: A Visual Overview

The following diagram illustrates the key stages of incorporating an this compound residue into a growing peptide chain on a solid support.

Caption: High-level workflow for Fmoc-SPPS coupling cycle.

Materials and Reagents

For successful and reproducible coupling, the quality of reagents is paramount.

| Reagent/Material | Recommended Grade | Supplier Example |

| This compound | ≥99% Purity | Sigma-Aldrich, Novabiochem |

| Solid-phase resin (e.g., Rink Amide, Wang) | 0.3-0.8 mmol/g substitution | AAPPTec, Merck |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |

| Piperidine | Anhydrous | Acros Organics |

| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Sigma-Aldrich |

| 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure | ≥98% | Novabiochem |

| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Sigma-Aldrich |

| Trifluoroacetic Acid (TFA) | Reagent grade | Sigma-Aldrich |

| Triisopropylsilane (TIS) | ≥98% | Sigma-Aldrich |

Detailed Protocol: Coupling of this compound

This protocol is designed for a standard manual solid-phase peptide synthesis. Adjustments may be necessary for automated synthesizers.

Step 1: Resin Preparation and Swelling

The initial step ensures that the resin is properly solvated, allowing for optimal accessibility of the reactive sites.

-

Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) into a reaction vessel.

-

Add peptide synthesis grade DMF (approximately 10 mL per gram of resin) to the vessel.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

After swelling, drain the DMF from the reaction vessel.

Step 2: Nα-Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, exposing the free amine for the subsequent coupling reaction.[9]

-

Add a solution of 20% (v/v) piperidine in DMF to the swelled resin.

-

Agitate the mixture for 3 minutes and then drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[10]

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

Step 3: Amino Acid Activation and Coupling

Cysteine residues are prone to racemization, particularly with base-mediated activation methods.[11] Therefore, a coupling strategy that minimizes this risk is crucial. The use of a carbodiimide like DIC in conjunction with an additive such as HOBt or Oxyma Pure is highly recommended as it proceeds under acidic/neutral conditions.[11]

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) in a minimal amount of DMF.

-

Add HOBt or Oxyma Pure (3-5 equivalents) to the amino acid solution.

-

In a separate container, prepare the activator solution by adding DIC (3-5 equivalents) to DMF.

-

Add the DIC solution to the amino acid/additive mixture and allow for a pre-activation time of 5-10 minutes. Note: Avoid prolonged pre-activation to minimize side reactions.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

Step 4: Monitoring the Coupling Reaction

Ensuring the completion of the coupling reaction is critical to prevent deletion sequences in the final peptide. A qualitative ninhydrin (Kaiser) test is a reliable method for detecting the presence of free primary amines on the resin.

-

After the coupling reaction, take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

-

Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

If the test is positive (blue/purple beads), the coupling step should be repeated ("double coupling").

Step 5: Washing

Thorough washing is essential to remove excess reagents and byproducts before proceeding to the next cycle of the synthesis.

-

Drain the coupling solution from the reaction vessel.

-

Wash the resin extensively with DMF (5 x 10 mL).

-

Perform a final wash with DCM (3 x 10 mL) and dry the resin under a stream of nitrogen if the synthesis is to be paused.

Selective On-Resin Deprotection of the Mmt Group

The key advantage of using this compound is the ability to selectively deprotect the cysteine's thiol group while the peptide remains attached to the resin.[2][3] This allows for on-resin modifications such as disulfide bridge formation or conjugation.

Caption: Workflow for selective on-resin Mmt deprotection.

Protocol for Mmt Removal

-

Resin Preparation: Swell the Mmt-protected peptide-resin in DCM for 20-30 minutes.

-

Deprotection Cocktail: Prepare a fresh deprotection solution of 1-2% (v/v) TFA and 2-5% (v/v) Triisopropylsilane (TIS) in DCM.[5][6] TIS acts as a scavenger to quench the released Mmt cation, preventing potential side reactions.[8]

-

Deprotection Reaction:

-

Drain the DCM from the resin and add the deprotection cocktail.

-

Agitate the resin for 2-3 minutes. The solution will typically turn a distinct yellow color due to the formation of the Mmt cation.[12]

-

Drain the solution.

-

Repeat this treatment multiple times (typically 5-10 times) until the yellow color is no longer observed in the drained solution.[2][13]

-

-

Washing and Neutralization:

-

Wash the resin thoroughly with DCM (3 x 10 mL).

-

Wash with DMF (3 x 10 mL).

-

To ensure complete neutralization of any residual acid, wash the resin with a solution of 1% (v/v) DIEA in DMF (2 x 10 mL).

-

Perform a final series of washes with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

The resin-bound peptide with a free cysteine thiol is now ready for subsequent on-resin modifications or the continuation of the peptide synthesis.

Troubleshooting and Key Considerations

-

Racemization: As previously mentioned, cysteine is susceptible to racemization. The use of DIC/HOBt or DIC/Oxyma is strongly advised over aminium-based reagents like HBTU/HATU, especially when paired with bases like DIPEA.[11]

-

Incomplete Mmt Deprotection: If subsequent reactions indicate incomplete deprotection, increase the number of TFA/TIS/DCM treatments or slightly extend the treatment time for each wash.[2]

-

Storage of this compound: This reagent should be stored at low temperatures (-20°C) and protected from moisture to maintain its integrity.

Conclusion

The successful incorporation of this compound is a reproducible and highly effective strategy in modern peptide synthesis. By understanding the chemical principles behind the choice of reagents and adhering to a meticulous, step-by-step protocol, researchers can leverage the unique orthogonal properties of the Mmt group to construct complex and functionally diverse peptides. This guide provides a robust framework for achieving high-yield and high-purity synthesis, empowering scientists in their drug discovery and development endeavors.

References

- 1. peptide.com [peptide.com]

- 2. biotage.com [biotage.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

The Strategic Application of Fmoc-D-Cys(Mmt)-OH in the Synthesis of Complex Therapeutic Peptides

Introduction: Navigating the Complexity of Therapeutic Peptide Synthesis

The synthesis of complex therapeutic peptides, particularly those featuring cyclic structures and multiple disulfide bridges, presents a formidable challenge in medicinal chemistry and drug development. The precise control of cysteine thiol protection and deprotection is paramount to achieving the correct three-dimensional structure, which is inextricably linked to biological activity. Incorrect disulfide pairing can lead to a heterogeneous mixture of isomers with diminished or abolished therapeutic efficacy. Within the arsenal of tools available for solid-phase peptide synthesis (SPPS), Fmoc-D-Cys(Mmt)-OH has emerged as a cornerstone for strategies requiring regioselective disulfide bond formation. The 4-methoxytrityl (Mmt) group, a highly acid-labile protecting group for the cysteine thiol, offers a distinct advantage in its selective removal under exceptionally mild acidic conditions. This attribute allows for an orthogonal protection scheme, enabling the deprotection of specific cysteine residues while others remain shielded, thereby directing the formation of disulfide bridges in a controlled, stepwise manner.

This comprehensive guide provides an in-depth exploration of the strategic use of this compound in the synthesis of complex therapeutic peptides. We will delve into the chemical principles underpinning the utility of the Mmt protecting group, present detailed, field-proven protocols for its application, and showcase its role in the synthesis of both cyclic and multi-disulfide-bridged peptides. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block to navigate the intricate landscape of therapeutic peptide synthesis.

The Mmt Protecting Group: A Key to Orthogonal Synthesis

The efficacy of this compound in complex peptide synthesis is rooted in the unique properties of the Mmt protecting group.[1] Its defining characteristic is its extreme acid lability, allowing for its quantitative removal with very dilute solutions of trifluoroacetic acid (TFA), typically 0.5-2% in dichloromethane (DCM).[2] This mild deprotection condition is orthogonal to the cleavage conditions required for more robust, acid-labile protecting groups commonly used in Fmoc-SPPS, such as tert-butyl (tBu) for serine, threonine, and aspartic acid, and the trityl (Trt) group for asparagine, glutamine, and histidine. Furthermore, the Mmt group can be selectively removed in the presence of other cysteine protecting groups like acetamidomethyl (Acm) and even the less acid-labile Trityl group on another cysteine residue, which requires a higher concentration of TFA for cleavage.[3][4] This orthogonality is the lynchpin for the regioselective formation of multiple disulfide bonds.

The bulky nature of the Mmt group provides robust protection for the highly reactive cysteine thiol during peptide chain elongation, preventing unwanted side reactions. Its removal generates a free thiol on the resin-bound peptide, which can then be selectively oxidized to form a disulfide bond or undergo other site-specific modifications.

Comparative Lability of Cysteine Protecting Groups

The selection of an appropriate orthogonal protecting group strategy is critical for the synthesis of peptides with multiple disulfide bridges. The following table provides a comparative overview of the lability of common cysteine protecting groups under various acidic conditions.

| Protecting Group | Deprotection Conditions | Stability to 20% Piperidine/DMF | Orthogonality with Mmt |

| Mmt (4-methoxytrityl) | 0.5-2% TFA in DCM | Stable | - |

| Trt (Trityl) | 95% TFA, scavengers | Stable (some slow cleavage may occur) | Yes |

| Acm (Acetamidomethyl) | Iodine, Hg(OAc)₂, Ag(I) salts | Stable | Yes |

| tBu (tert-Butyl) | 95% TFA, scavengers | Stable | Yes |

| STmp (S-2,4,6-trimethoxybenzyl) | Dithiothreitol (DTT) | Stable | Yes |

This table summarizes the general lability of common cysteine protecting groups. Specific cleavage kinetics can be sequence-dependent.

Visualizing the Workflow: Synthesis of a Cyclic Peptide

The synthesis of cyclic peptides containing a single disulfide bridge is a common application for this compound. The workflow involves the assembly of the linear peptide on a solid support, followed by on-resin deprotection of the Mmt group and subsequent oxidation to form the disulfide bond before cleavage from the resin.

Caption: Workflow for the synthesis of a cyclic peptide with a single disulfide bridge.

Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the application of this compound in the synthesis of complex peptides.

Protocol 1: On-Resin Selective Deprotection of the Mmt Group

This protocol describes the selective removal of the Mmt protecting group from a resin-bound peptide.

Materials:

-

Peptidyl-resin containing a Cys(Mmt) residue

-

Dichloromethane (DCM), peptide synthesis grade

-